Sodium dodecyl sulfate
Overview
Description
Sodium lauryl sulfate is a widely used synthetic detergent and surfactant found in many personal care and cleaning products. It is known for its excellent cleansing and foaming properties, making it a popular ingredient in shampoos, body washes, toothpaste, and household cleaning agents . Sodium lauryl sulfate is derived from lauryl alcohol, which is typically sourced from coconut oil or palm kernel oil . It has a chemical formula of C12H25SO4Na, indicating its molecular structure contains a long hydrocarbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauryl sulfate is prepared by the reaction of sulfuric acid with lauryl alcohol to produce hydrogen lauryl sulfate. Sodium carbonate is then added to hydrogen lauryl sulfate, and the reaction produces sodium lauryl sulfate . Another method involves the use of sulfamic acid and lauryl alcohol in the presence of acidic ionic liquids and urea as catalysts .
Industrial Production Methods: In industrial settings, sodium lauryl sulfate is produced by the sulfation of lauryl alcohol followed by neutralization with sodium hydroxide. The process involves the use of chlorosulfonic acid or sulfur trioxide as the sulfating agents .
Chemical Reactions Analysis
Types of Reactions: Sodium lauryl sulfate undergoes various chemical reactions, including:
Oxidation: Sodium lauryl sulfate can be oxidized to produce sulfonic acids.
Reduction: It can be reduced to produce lauryl alcohol.
Substitution: Sodium lauryl sulfate can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed:
Oxidation: Lauryl sulfonic acid.
Reduction: Lauryl alcohol.
Substitution: Various substituted lauryl compounds depending on the nucleophile used.
Scientific Research Applications
Sodium lauryl sulfate has a wide range of scientific research applications:
Mechanism of Action
Sodium lauryl sulfate is an anionic surfactant with amphiphilic properties. It migrates to the surface of liquids, where its alignment and aggregation with other sodium lauryl sulfate molecules lower the surface tension. This allows for easier spreading and mixing of the liquid . Sodium lauryl sulfate has potent protein denaturing activity and inhibits the infectivity of viruses by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins .
Comparison with Similar Compounds
Sodium laureth sulfate: A closely related compound produced from the ethoxylation of sodium lauryl sulfate.
Sodium coco sulfate: Derived from coconut oil, it is a mixture of sodium lauryl sulfate and other sodium alkyl sulfates.
Sodium lauroyl sarcosinate: A milder surfactant derived from lauric acid and sarcosine.
Uniqueness of Sodium Lauryl Sulfate: Sodium lauryl sulfate is unique due to its strong cleansing and foaming properties, making it highly effective in removing oils and dirt. Its widespread use in personal care and cleaning products is attributed to its cost-effectiveness and efficiency .
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | SODIUM LAURYL SULFATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026031 | |
Record name | Sodium dodecyl sulfate | |
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Molecular Weight |
288.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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Record name | SODIUM LAURYL SULFATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate | |
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Record name | SODIUM LAURYL SULFATE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Mechanism of Action |
Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins. | |
Record name | Sodium lauryl sulfate | |
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Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
Record name | SODIUM LAURYL SULFATE | |
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Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate [JAN:NF] | |
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Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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